molecular formula C10H13BrN2O B14768119 1-(1-(3-Bromo-4-methylphenyl)ethyl)urea

1-(1-(3-Bromo-4-methylphenyl)ethyl)urea

Cat. No.: B14768119
M. Wt: 257.13 g/mol
InChI Key: FCPBTHWXJMAVKP-UHFFFAOYSA-N
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Description

1-(1-(3-Bromo-4-methylphenyl)ethyl)urea is an organic compound that belongs to the class of ureas It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Bromo-4-methylphenyl)ethyl)urea typically involves the reaction of 3-bromo-4-methylacetophenone with ethylamine to form the intermediate 1-(3-bromo-4-methylphenyl)ethylamine. This intermediate is then reacted with an isocyanate to yield the final product, this compound. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Bromo-4-methylphenyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the urea moiety.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include this compound oxides or hydroxyl derivatives.

    Reduction: Products may include 1-(1-(3-Methylphenyl)ethyl)urea or other reduced forms.

    Substitution: Products may include 1-(1-(3-Hydroxy-4-methylphenyl)ethyl)urea or 1-(1-(3-Amino-4-methylphenyl)ethyl)urea.

Scientific Research Applications

1-(1-(3-Bromo-4-methylphenyl)ethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3-Bromo-4-methylphenyl)ethyl)urea involves its interaction with specific molecular targets. The bromine atom and the urea moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(3-Chloro-4-methylphenyl)ethyl)urea
  • 1-(1-(3-Fluoro-4-methylphenyl)ethyl)urea
  • 1-(1-(3-Methylphenyl)ethyl)urea

Uniqueness

1-(1-(3-Bromo-4-methylphenyl)ethyl)urea is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability compared to its chloro, fluoro, or unsubstituted analogs.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

1-(3-bromo-4-methylphenyl)ethylurea

InChI

InChI=1S/C10H13BrN2O/c1-6-3-4-8(5-9(6)11)7(2)13-10(12)14/h3-5,7H,1-2H3,(H3,12,13,14)

InChI Key

FCPBTHWXJMAVKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)N)Br

Origin of Product

United States

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